molecular formula C17H16O6 B14596605 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one CAS No. 61243-78-5

2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one

Cat. No.: B14596605
CAS No.: 61243-78-5
M. Wt: 316.30 g/mol
InChI Key: GBHIIZJHKCGCQG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one is an organic compound that belongs to the class of phenylpropanoids. These compounds are known for their diverse biological activities and are often found in various natural products. The compound’s structure includes a benzodioxole ring and a dimethoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 6-hydroxy-2H-1,3-benzodioxole.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde group of 3,4-dimethoxybenzaldehyde and the hydroxyl group of 6-hydroxy-2H-1,3-benzodioxole in the presence of a base such as sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.

    Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one involves:

    Molecular Targets: The compound may interact with various enzymes and receptors in the body.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1-(2,3-dihydroxyphenyl)ethan-1-one: Similar structure but with different hydroxylation pattern.

    2-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)ethan-1-one: Similar structure but with a different position of the hydroxyl group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-2H-1,3-benzodioxol-5-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

61243-78-5

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C17H16O6/c1-20-14-4-3-10(6-15(14)21-2)5-12(18)11-7-16-17(8-13(11)19)23-9-22-16/h3-4,6-8,19H,5,9H2,1-2H3

InChI Key

GBHIIZJHKCGCQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=CC3=C(C=C2O)OCO3)OC

Origin of Product

United States

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